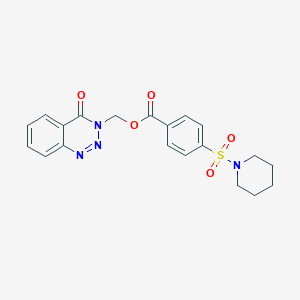

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate

Description

The compound "(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate" features a benzotriazinone core linked to a piperidine sulfonyl benzoate group.

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-piperidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c25-19-17-6-2-3-7-18(17)21-22-24(19)14-29-20(26)15-8-10-16(11-9-15)30(27,28)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHRWSEZSGEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzotriazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the benzotriazinyl ring.

Esterification: The final step involves esterification to link the benzotriazinyl moiety with the benzoate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl benzoate and benzotriazinone moieties undergo hydrolysis under specific conditions:

Ester Hydrolysis

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis .

-

Products :

-

Benzoic acid derivative : 4-(Piperidine-1-sulfonyl)benzoic acid.

-

Benzotriazinone alcohol : 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one.

-

| Conditions | Reagents | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | 4-(Piperidine-1-sulfonyl)benzoic acid | 85 | |

| Basic hydrolysis | 2M NaOH, EtOH, 4h | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | 78 |

Benzotriazinone Ring Opening

-

Conditions : Prolonged exposure to aqueous bases (pH > 10) .

-

Product : Anthranilic acid derivatives via cleavage of the triazine ring .

Nucleophilic Substitution at the Sulfonyl Group

The piperidine-1-sulfonyl group participates in displacement reactions with strong nucleophiles:

Key Insight : The bulky piperidine group reduces electrophilicity at the sulfur center, making substitution challenging without activating agents .

Reduction Reactions

The 4-oxo group in the benzotriazinone core is susceptible to reduction:

Catalytic Hydrogenation

Boron Hydride Reduction

-

Product : 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (partial reduction).

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C → RT, 3h | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | 62 | |

| H₂/Pd-C | MeOH, RT, 12h | 3,4-Dihydro-1,2,3-benzotriazine | 91 |

Coupling Reactions via the Benzotriazinone Moiety

The benzotriazinone group acts as an activating agent for ester groups in peptide synthesis :

| Application | Conditions | Role | Reference |

|---|---|---|---|

| Amide bond formation | DIPEA, DMF, RT, 2h | Activates carboxylate for nucleophiles |

Mechanism : The electron-deficient triazine ring stabilizes the leaving group, facilitating nucleophilic attack on the ester carbonyl .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes fragmentation:

-

Primary Products : SO₂, piperidine, and benzotriazinone derivatives .

-

Pathway : Sulfonyl group decomposition precedes ester cleavage .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Linked Heterocycles

- Compound 56 (4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide) : Structural Similarities: Shares a piperidine ring linked to a bicyclic heterocycle (benzodiazolone vs. benzotriazinone). The bromo substituent in Compound 56 may enhance halogen bonding, whereas the sulfonyl group in the target compound favors polar interactions. Biological Implications: Benzodiazolones are associated with kinase inhibition, suggesting the target compound may share similar targets but with altered selectivity due to its triazine system.

Benzoate Esters with Varied Substituents

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) : Structural Features: A benzoate ester with a pyridazine substituent. Comparison: The target compound’s piperidine sulfonyl group replaces the pyridazine-phenethylamino chain, likely improving solubility and membrane permeability due to the sulfonyl group’s hydrophilicity. Activity Insights: Pyridazine derivatives often exhibit antiviral or anticancer activity, but the absence of this moiety in the target compound may shift its mechanism toward protease or phosphatase inhibition.

Piroxicam Analogs with Sulfonamide Groups

- Piroxicam-derived HIV integrase inhibitors (e.g., Compounds 13d, 13l, 13m) : Structural Overlap: Both feature sulfonamide groups critical for target binding. Activity Data: EC50 values of 20–25 µM against HIV-1 . Docking studies indicate interactions with integrase similar to raltegravir, a known inhibitor. Inference: The target compound’s sulfonyl benzoate group may engage in analogous hydrogen-bonding interactions with enzymes, though its benzotriazinone core could confer unique steric or electronic effects.

Natural Product Derivatives with Redox-Cofactor Activity

- Lankacidin C analogs : Structural Context: Redox-cofactor BGCs in Pseudomonas produce lankacidin C, a macrolide with antitumor activity.

Physicochemical and Mechanistic Analysis

Physicochemical Properties

Mechanistic Insights from Docking Studies

- Target Compound: The sulfonyl group may act as a hydrogen-bond acceptor, while the benzotriazinone’s electron-deficient ring could participate in π-π stacking or charge-transfer interactions.

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate is a member of the benzotriazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be described as follows:

- Molecular Formula : C16H18N4O4S

- Molecular Weight : 366.41 g/mol

- CAS Number : 125700-69-8

Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : The benzotriazine derivatives have shown efficacy against various bacterial strains. They disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anticancer Activity : Some studies have reported that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Anti-inflammatory Effects : The piperidine moiety is known for its anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities reported for the compound and its analogs:

Case Studies

Several studies have been conducted to evaluate the biological activity of benzotriazine derivatives:

- Antimicrobial Study : A study investigated the antimicrobial properties of a related benzotriazine compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, indicating potential for development as a new antibiotic agent .

- Cancer Research : In vitro studies demonstrated that a derivative induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. The compound increased reactive oxygen species (ROS) levels, leading to cell death .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized during synthesis?

Methodological Answer:

- Route Design : Start with modular synthesis: (i) Prepare the benzotriazinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions. (ii) Sulfonylate piperidine using chlorosulfonic acid, followed by coupling with 4-carboxybenzoyl chloride. (iii) Combine intermediates via esterification using DCC/DMAP or Mitsunobu conditions .

- Purity Optimization : Monitor reactions via TLC/HPLC (C18 column, ammonium acetate buffer pH 6.5, UV detection at 254 nm) . Use recrystallization (e.g., toluene/water biphasic system) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity product (>93% by HPLC) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Structural Confirmation :

- NMR : Use - and -NMR in deuterated DMSO to identify proton environments (e.g., benzotriazinone C=O at ~170 ppm, piperidine sulfonyl at ~45 ppm) .

- XRD : Resolve stereochemical ambiguities via single-crystal X-ray diffraction (e.g., piperidine chair conformation, dihedral angles between aromatic rings) .

- Purity Assessment :

- HPLC : Utilize a C18 column with mobile phase (acetonitrile:ammonium acetate buffer pH 6.5, 70:30), flow rate 1.0 mL/min, retention time ~8.2 min .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Case Example : If NMR suggests axial-equatorial isomerism in the piperidine ring but XRD shows a rigid chair conformation:

- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to assess rotational barriers (e.g., coalescence temperature for sulfonyl group rotation) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

- Crystallographic Refinement : Re-examine XRD data for disorder models or thermal motion artifacts (e.g., anisotropic displacement parameters >0.05 Å) .

Advanced: What experimental designs are suitable for evaluating the compound’s stability under physiological and environmental conditions?

Methodological Answer:

- Split-Plot Design :

- Factors : Temperature (25°C, 37°C), pH (2.0, 7.4, 9.0), light exposure (dark vs. UV).

- Replicates : 4 replicates per condition, randomized blocks to control batch variability .

- Analytical Endpoints :

- Degradation Kinetics : Monitor via HPLC at 0, 7, 14, 30 days. Calculate using first-order kinetics.

- Byproduct Identification : Use LC-MS/MS (ESI+) to detect hydrolysis products (e.g., free benzoic acid, sulfonamide derivatives) .

Advanced: How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to sulfotransferases (PDB ID: 1LS6). Focus on sulfonyl-piperidine interactions with catalytic lysine residues .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC via fluorogenic substrate (e.g., 4-methylumbelliferone sulfate) in human liver microsomes .

- Cellular Uptake : Use Caco-2 monolayers with LC-MS quantification to assess permeability (P >1×10 cm/s indicates high absorption) .

Advanced: What statistical approaches are recommended for analyzing contradictory data in dose-response studies?

Methodological Answer:

- Mixed-Effects Models : Account for batch variability and non-linear responses (e.g., log-logistic curves for IC) using R package drc .

- Sensitivity Analysis : Apply Monte Carlo simulations to identify outliers (e.g., ±3 SD from mean) and assess robustness of EC estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.